molecular formula C11H12FNO2 B1475815 1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1854904-77-0

1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1475815
CAS No.: 1854904-77-0
M. Wt: 209.22 g/mol
InChI Key: APESNODCHIRORQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a synthetic organic compound that features a fluorophenyl group and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the azetidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated azetidine ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the azetidine ring could provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one: Unique due to the combination of the fluorophenyl group and azetidine ring.

    1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propan-1-one: Similar structure but with an additional carbon in the ethanone chain.

Uniqueness

The presence of the fluorine atom in this compound can significantly influence its chemical properties, such as electronegativity and reactivity, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)7-13-5-10(14)6-13/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APESNODCHIRORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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